![molecular formula C18H17ClFN3O3S B14103885 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B14103885.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core substituted with a 3-butyl group and 2,4-dioxo functional groups. The acetamide side chain at the 1-position is linked to a 3-chloro-4-fluorophenyl ring, a motif associated with pharmacological activity in kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C18H17ClFN3O3S |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H17ClFN3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-11-4-5-13(20)12(19)9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) |
InChI Key |
GOOSVGMTOWEWKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple stepsCommon reagents used in these reactions include toluene-4-sulphonic acid, hexane-1,2-diol, and 2,3-dimethoxythiophene .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 1040649-35-1)
- Structural Differences: Core: Both share a thieno[3,2-d]pyrimidine scaffold. However, the target compound has a 2,4-dioxo system, while this analog has a thioether at position 2 and a single 4-oxo group. Substituents: The target’s 3-butyl group contrasts with the 3-methyl group here. The phenyl ring substituents differ in halogen positions (3-chloro-4-fluoro vs. 2-chloro-4-fluoro).
- Implications: The thioether in the analog may reduce hydrogen-bonding capacity compared to the dioxo groups in the target compound.
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Structural Differences: Core: Lacks the thienopyrimidine ring; instead, it has a naphthalene moiety attached via an acetamide linker. Substituents: Shares the N-(3-chloro-4-fluorophenyl) group but replaces the heterocyclic core with a naphthyl group.
- Crystallographic data show a 60.5° dihedral angle between aromatic rings, suggesting reduced planarity compared to the fused thienopyrimidine core of the target compound .
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide
- Structural Differences: Core: A saturated tetrahydropyrimidine ring vs. the partially unsaturated dihydrothienopyrimidine in the target. Substituents: Includes a 2,4-difluorobenzyl group and a phenyl ring at position 4.
- The carboxamide linkage is similar, but the additional fluorobenzyl group introduces steric and electronic variations .
Pyrido[4,3-d]pyrimidine Derivatives (e.g., Example 83 in )
- Structural Differences: Core: A pyrido[4,3-d]pyrimidine fused with a chromen-4-one system, contrasting with the thienopyrimidine core. Substituents: Features fluoro, isopropoxy, and dimethylamino groups, which are absent in the target compound.
- Implications: The chromenone moiety adds complexity and may influence redox properties or photostability. Larger molecular weight (e.g., 571.2 g/mol for Example 83) compared to the target compound could affect pharmacokinetics .
Key Insights from Comparative Analysis
- Pharmacophore Role of N-(3-Chloro-4-fluorophenyl) : This group is recurrent in analogs (e.g., ), suggesting its importance in target engagement, possibly through halogen bonding or hydrophobic interactions.
- Impact of Core Heterocycle: Thienopyrimidine derivatives exhibit distinct electronic profiles compared to pyrido or tetrahydropyrimidine analogs, influencing solubility and target selectivity.
- Alkyl Chain Effects : The 3-butyl group in the target compound likely enhances bioavailability over shorter chains (e.g., methyl in CAS 1040649-35-1) by modulating logP values .
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic molecule belonging to the thieno[3,2-d]pyrimidine family. This compound has been of particular interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The unique structural features of this compound contribute to its biological activity and pharmacological profile.
Structural Characteristics
The molecular formula of the compound is , and it features a thieno[3,2-d]pyrimidine core with various substituents that enhance its lipophilicity and biological interactions. The presence of both butyl and chloro-fluorophenyl groups is significant for its pharmacokinetic properties.
Property | Value |
---|---|
Molecular Formula | C19H20ClFN3O3S |
Molecular Weight | 397.89 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. Such interactions can lead to various therapeutic effects:
- Anticancer Activity : Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogenic microorganisms.
Anticancer Studies
A study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit potent activity against several cancer cell lines. For instance, compounds similar to this compound were tested against breast cancer cells (MCF-7) and showed significant inhibition of cell proliferation.
Antimicrobial Studies
In vitro assays have revealed that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated using standard disk diffusion methods, demonstrating zones of inhibition comparable to established antibiotics.
Case Studies
Several case studies have highlighted the therapeutic potential of thieno[3,2-d]pyrimidine derivatives:
- Case Study 1 : A derivative similar to our compound was tested in a mouse model for hepatocellular carcinoma. Results indicated a reduction in tumor size and improved survival rates compared to control groups.
- Case Study 2 : In a clinical trial involving patients with non-alcoholic fatty liver disease (NAFLD), administration of a related compound led to significant improvements in liver function tests and histological assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.